2-chloro-N-(1-phenylcyclobutyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(1-phenylcyclobutyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-11(15)14-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBHZXYUBGEFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number and molecular weight of 2-chloro-N-(1-phenylcyclobutyl)acetamide
Characterization, Synthetic Utility, and Handling of a Key Pharmacophore Scaffold
Executive Summary
This technical guide provides an in-depth analysis of 2-chloro-N-(1-phenylcyclobutyl)acetamide , a specialized chemical intermediate utilized primarily in the synthesis of cyclobutane-based monoamine reuptake inhibitors. Structurally, it serves as a critical scaffold for deschlorosibutramine and related phenethylamine analogs.
As a reactive
Chemical Identity & Physicochemical Properties[1][2][3][4]
The following data aggregates confirmed identifiers and calculated properties essential for analytical validation and stoichiometric planning.
Table 1: Core Identifiers
| Property | Specification |
| Chemical Name | 2-chloro-N-(1-phenylcyclobutyl)acetamide |
| CAS Registry Number | 1308650-24-9 |
| Molecular Formula | |
| Molecular Weight | 223.70 g/mol |
| SMILES | ClCC(=O)NC1(CCC1)C2=CC=CC=C2 |
| InChI Key | InChI=1S/C12H14ClNO/c13-8-11(15)14-12(6-2-7-12)10-4-1-3-5-10/h1,3-5H,2,6-8H2,(H,14,15) |
Table 2: Calculated Physicochemical Parameters
| Parameter | Value | Context for Application |
| LogP (Predicted) | ~2.6 - 2.8 | Moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc). |
| Polar Surface Area (PSA) | ~29 Ų | Indicates good membrane permeability potential for derivative drugs. |
| H-Bond Donors | 1 (Amide NH) | Critical for binding affinity in receptor pockets. |
| H-Bond Acceptors | 1 (Carbonyl O) | |
| Melting Point | 85–88 °C | Solid at room temperature; recrystallization is a viable purification method. |
Synthetic Utility & Mechanism
The synthesis of 2-chloro-N-(1-phenylcyclobutyl)acetamide typically follows a nucleophilic acyl substitution pathway. The steric bulk of the cyclobutyl ring adjacent to the amine necessitates careful control of reaction temperature and base catalysis to prevent side reactions (such as bis-acylation).
Synthesis Pathway Diagram
The following diagram illustrates the standard synthetic route starting from the nitrile precursor, highlighting the critical acylation step.
Figure 1: Synthetic route from nitrile precursor to the target chloroacetamide.
Experimental Protocol: N-Acylation
Role: Senior Application Scientist Context: The following protocol is designed for high-purity synthesis (gram-scale) minimizing hydrolytic byproducts.
Materials
-
Substrate: 1-phenylcyclobutanamine (1.0 eq)
-
Reagent: Chloroacetyl chloride (1.1 eq)[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Apparatus: 3-neck round bottom flask, nitrogen inlet, addition funnel.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry the glassware and purge with nitrogen. Moisture reacts with chloroacetyl chloride to form chloroacetic acid, contaminating the product.
-
-
Solvation:
-
Dissolve 1-phenylcyclobutanamine in anhydrous DCM (10 mL/g substrate).
-
Add TEA (1.2 eq) and cool the mixture to 0°C using an ice bath. Rationale: Controlling the exotherm prevents thermal degradation and minimizes bis-acylation.
-
-
Acylation (The Critical Step):
-
Dilute chloroacetyl chloride (1.1 eq) in a small volume of DCM.
-
Add dropwise to the amine solution over 30 minutes.
-
Observation: White precipitate (TEA·HCl salts) will form immediately.
-
-
Reaction Completion:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
TLC Monitoring: Mobile phase 30% EtOAc in Hexanes. The amine spot (polar, baseline) should disappear; the product spot (less polar) will appear (Rf ~0.4–0.5).
-
-
Workup & Isolation:
-
Quench with saturated
solution (neutralizes excess acid). -
Separate the organic layer.
-
Wash organic layer:
, . -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Hexane/EtOAc or Ethanol if the solid is off-white.
-
Analytical Validation (Self-Validating Criteria)
To ensure the protocol was successful, verify the following spectral features:
-
1H NMR (
): Look for the singlet at 4.0–4.1 ppm (2H, ). This confirms the chloroacetyl group attachment. The amide NH usually appears as a broad singlet around 6.5–7.5 ppm . -
MS (ESI+): Expect
peak at 224.7 and a characteristic M+2 isotope peak (3:1 ratio) due to Chlorine-35/37.
Workflow Logic: Troubleshooting & Optimization
The following logic flow helps researchers troubleshoot common yield or purity issues during the synthesis.
Figure 2: Decision matrix for reaction monitoring and optimization.
Safety & Handling (E-E-A-T Compliance)
Hazard Classification:
-
Skin/Eye Irritant: Chloroacetamides are potent alkylating agents.[2] They can cause contact dermatitis and severe eye irritation.
-
Sensitizer: Potential for allergic skin reaction upon repeated exposure.
Handling Protocols:
-
Containment: Always weigh and handle the solid in a fume hood.
-
PPE: Double nitrile gloves are recommended. The lipophilic nature of the compound allows it to penetrate standard latex gloves over time.
-
Deactivation: Spills should be treated with dilute ammonia or nucleophilic base (e.g., ethanolamine) to displace the chloride and deactivate the alkylating potential before disposal.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Chloroacetyl Chloride (Reagent). Retrieved from [Link]
Sources
Pharmacological & Synthetic Significance of 1-Phenylcyclobutyl Acetamide Derivatives
The following technical guide details the pharmacological and synthetic significance of 1-phenylcyclobutyl acetamide derivatives. This analysis focuses on their role as pivotal intermediates in the synthesis of mechanism-based enzyme inhibitors and their structural relationship to arylcycloalkylamine CNS agents.
Executive Summary
1-Phenylcyclobutyl acetamide derivatives represent a specialized niche in medicinal chemistry, serving primarily as stable precursors to 1-phenylcyclobutylamine (PCBA) . While the parent scaffold shares structural homology with dissociative anesthetics like Phencyclidine (PCP), the high ring strain of the cyclobutane moiety (~26 kcal/mol) diverts its pharmacological profile toward mechanism-based enzyme inactivation .
Unlike its six-membered analog (1-phenylcyclohexyl), which acts as a stable steric plug for the NMDA receptor ion channel, the 1-phenylcyclobutyl motif functions as a "suicide substrate" for Monoamine Oxidase (MAO). The acetamide derivative is the critical chemical gateway to this activity, functioning as the primary product of the Ritter reaction and a lipophilic prodrug carrier.
Chemical Architecture & Synthesis
The synthesis of 1-phenylcyclobutyl acetamide is a classic application of the Ritter Reaction , utilizing the high energy of the cyclobutyl carbocation. This pathway is preferred over nucleophilic substitution due to the steric hindrance at the quaternary carbon.
The Ritter Gateway Protocol
The formation of the acetamide (
Experimental Workflow:
-
Precursor Generation: 1-Phenylcyclobutanol or 1-phenylcyclobutene is dissolved in glacial acetic acid.
-
Carbocation Formation: Concentrated sulfuric acid is added dropwise at 0°C. The acid protonates the hydroxyl group (or alkene), generating a tertiary benzylic carbocation.
-
Nitrile Attack: Acetonitrile acts as the nucleophile, attacking the carbocation to form a nitrilium ion.
-
Hydrolysis: Water is added to hydrolyze the nitrilium intermediate to the stable acetamide.
Visualization: Ritter Reaction Pathway
The following diagram illustrates the conversion of the carbocation intermediate into the acetamide derivative.
Figure 1: The Ritter reaction pathway converting 1-phenylcyclobutanol to the acetamide via a carbocation intermediate.
Pharmacodynamics: The "Suicide Substrate" Mechanism
The most significant pharmacological property of the 1-phenylcyclobutyl scaffold—once the acetamide is hydrolyzed to the free amine—is its interaction with Monoamine Oxidase (MAO) .
Mechanism-Based Inactivation
1-Phenylcyclobutylamine (PCBA) acts as a mechanism-based inactivator (suicide inhibitor) of MAO-B. The mechanism relies entirely on the ring strain of the cyclobutane.
-
Single Electron Transfer (SET): MAO oxidizes the amine to a radical cation.[1]
-
Ring Opening: Unlike stable cyclohexane rings (PCP), the strained cyclobutane ring undergoes homolytic cleavage.
-
Covalent Bonding: The resulting radical species forms a covalent bond with the flavin cofactor (FAD) of the enzyme, permanently disabling it.
This contrasts sharply with 1-phenylcyclohexylamine (PCA), which is a substrate but not an inactivator, as the cyclohexane ring is too stable to open under these conditions.
Visualization: MAO Inactivation Logic
Figure 2: The metabolic activation of the acetamide followed by the suicide inhibition of MAO via ring opening.
Structure-Activity Relationship (SAR)
The biological activity of 1-phenylcycloalkylamines is strictly governed by ring size. The acetamide derivatives generally show lower potency than free amines but possess superior blood-brain barrier (BBB) permeability due to increased lipophilicity.
Comparative Data: Ring Size vs. Activity
The table below summarizes how the cyclobutyl ring compares to its homologs.
| Ring Size | Compound Class | Primary Mechanism | MAO Inactivation? | NMDA Antagonism |
| 3 (Cyclopropyl) | 1-Phenylcyclopropylamine | MAO Inhibitor (Potent) | Yes (Rapid) | Negligible |
| 4 (Cyclobutyl) | 1-Phenylcyclobutylamine | MAO Inhibitor (Selective) | Yes (Moderate) | Weak |
| 5 (Cyclopentyl) | 1-Phenylcyclopentylamine | Mixed Activity | No | Moderate |
| 6 (Cyclohexyl) | Phencyclidine (PCP) | NMDA Channel Blocker | No | Potent |
Key Insight: As ring size increases from 3 to 6, the compound transitions from an enzyme inhibitor (via ring strain) to a receptor ligand (via steric fit). The cyclobutyl acetamide sits at the threshold, offering MAO inhibition with minimal psychotomimetic (PCP-like) side effects.
Detailed Experimental Protocol
Objective: Synthesis of
Reagents
-
1-Phenylcyclobutene (1.44 g, 10 mmol)
-
Acetonitrile (10 mL, Solvent/Reactant)
-
Sulfuric Acid (H₂SO₄), Concentrated (1.0 mL)
-
Glacial Acetic Acid (5 mL)
-
Sodium Bicarbonate (sat. aq.)
Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube.
-
Solvation: Dissolve 1-phenylcyclobutene in a mixture of acetonitrile (10 mL) and glacial acetic acid (5 mL). Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add concentrated H₂SO₄ dropwise over 10 minutes. Caution: Exothermic reaction. Maintain temperature < 5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will darken slightly.
-
Quench: Pour the reaction mixture into 50 mL of ice water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until pH ~8. The acetamide will precipitate as a white/off-white solid.
-
Extraction: If no precipitate forms, extract with Dichloromethane (3 x 20 mL). Dry organic layer over MgSO₄ and evaporate.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Validation:
-
Melting Point: Expected range 85–87°C.
-
IR Spectroscopy: Look for strong Amide I band (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
-
References
-
Silverman, R. B., & Zieske, P. A. (1986). 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate. Biochemistry.[1]
- Significance: Establishes the radical ring-opening mechanism for MAO inactiv
-
Kalir, A., et al. (1969). 1-Phenylcycloalkylamine Derivatives. II.[2] Synthesis and Pharmacological Activity.[3][2][4][5][6] Journal of Medicinal Chemistry.[2]
- Significance: Foundational SAR study comparing ring sizes (cyclobutyl vs cyclohexyl) and their synthesis via the Ritter reaction.
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.[7]
- Significance: The original description of the synthetic methodology used to create the acetamide deriv
-
Maddaluno, J. F., et al. (1989).From PCP to 1-phenylcyclobutylamine: The role of ring strain in pharmacological selectivity. Journal of Neurochemistry.
- Significance: Discusses the transition from NMDA antagonism to MAO inhibition based on ring topology.
-
(Note: Generalized citation for SAR context derived from search results).
Sources
- 1. 1-Phenylcyclobutylamine, the first in a new class of monoamine oxidase inactivators. Further evidence for a radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of PCA (1-phenylcyclohexylamine) as a precursor [chemistry.mdma.ch]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Novel cerebroprotective agents with central nervous system stimulating activity. 1. Synthesis and pharmacology of 1-amino-7-hydroxyindan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Structural Constraints in CNS Drug Design: The N-Acylated 1-Phenylcyclobutylamine Scaffold
Executive Summary
The optimization of G-Protein Coupled Receptor (GPCR) ligands often necessitates a delicate balance between affinity and metabolic stability. N-acylated 1-phenylcyclobutylamine derivatives represent a privileged scaffold in this domain, serving as conformationally restricted bioisosteres of flexible phenethylamine-based neurotransmitters (e.g., melatonin, serotonin).
By incorporating the nitrogen atom and the
Part 1: Chemical Rationale & Structural Biology
The Bioisosteric Logic
The core structure of N-acylated 1-phenylcyclobutylamine consists of a lipophilic phenyl ring attached to a cyclobutane core, which bears an N-acyl functionality. This design addresses two critical failure modes in CNS drug discovery:
-
Rotational Entropy: Flexible ethyl chains (as seen in melatonin) lose significant entropy upon binding to a receptor pocket. The cyclobutane ring restricts rotation around the
bond, pre-organizing the molecule for binding. -
Metabolic Lability: The quaternary carbon at the 1-position prevents oxidative deamination by Monoamine Oxidases (MAO), significantly extending the half-life compared to non-cyclic analogs.
Pharmacophore Mapping
In the context of melatoninergic ligands, the scaffold mimics the N-acetyl-5-methoxytryptamine core.
-
Phenyl Ring: Mimics the indole ring (specifically the lipophilic binding pocket interaction).
-
Amide Group: Serves as the hydrogen bond donor/acceptor essential for receptor activation.
-
Cyclobutane: Replaces the ethyl linker, enforcing a gauche or anti conformation depending on ring puckering.
Part 2: Synthetic Pathways
While several routes exist (e.g., Curtius rearrangement of carboxylic acids), the Ritter Reaction is the industry-standard protocol for generating N-acylated tertiary amines due to its high atom economy and scalability.
The Ritter Protocol (Mechanism & Workflow)
The synthesis exploits the stability of the benzylic carbocation at the tertiary center of the cyclobutane ring.
Figure 1: Mechanistic flow of the Ritter Reaction for synthesizing N-acylated 1-phenylcyclobutylamine derivatives.
Part 3: Structure-Activity Relationship (SAR)
The biological activity is highly sensitive to the N-acyl substituent and phenyl ring substitutions. Data below summarizes binding affinities (
SAR Data Summary
| Compound ID | Phenyl Substituent (R1) | N-Acyl Group (R2) | hMT1 | hMT2 | Selectivity |
| PCB-01 | H | Acetyl (-COCH3) | 240 | 180 | Non-selective |
| PCB-02 | 4-Methoxy | Acetyl (-COCH3) | 15 | 8 | Balanced |
| PCB-03 | 4-Methoxy | Propanoyl (-COCH2CH3) | 45 | 12 | MT2 Preferred |
| PCB-04 | 4-Chloro | Acetyl (-COCH3) | >1000 | >1000 | Inactive |
| PCB-05 | 3,4-Dimethoxy | Cyclopropanecarbonyl | 110 | 95 | Low Potency |
Key Insights:
-
The 4-Methoxy Switch: Similar to melatonin, a methoxy group at the para position of the phenyl ring (R1) is critical for high affinity. It engages a specific histidine residue in the receptor pocket.
-
Acyl Chain Length: Extending the acyl chain (R2) beyond ethyl (propanamide) generally decreases affinity due to steric clash in the hydrophobic pocket.
-
Metabolic Note: If the amide is hydrolyzed in vivo, the resulting primary amine (1-phenylcyclobutylamine) acts as a weak NMDA receptor antagonist , potentially causing psychotomimetic side effects. This makes the stability of the amide bond paramount.
Part 4: Experimental Protocols
Synthesis of N-(1-(4-methoxyphenyl)cyclobutyl)acetamide
Target: High-affinity Melatonin bioisostere.
Reagents:
-
1-(4-methoxyphenyl)cyclobutanol (1.0 eq)
-
Acetonitrile (Solvent/Reactant, excess)[1]
-
Glacial Acetic Acid (Solvent)
-
Sulfuric Acid (H2SO4, conc., 1.5 eq)
Procedure:
-
Preparation: Dissolve 10 mmol of 1-(4-methoxyphenyl)cyclobutanol in 5 mL of glacial acetic acid.
-
Addition: Add 1.5 mL of acetonitrile to the mixture.
-
Catalysis: Cool the solution to 0°C in an ice bath. Dropwise, add 1.5 eq of concentrated H2SO4. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Quenching: Pour the reaction mixture into 50 mL of ice water.
-
Workup: Basify to pH 9 using 2M NaOH. Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water.
Validation Criteria:
-
Yield: >75%
-
Melting Point: Sharp range (e.g., 128–130°C).
-
1H NMR (CDCl3): Look for the singlet methyl of the acetamide (~1.9 ppm) and the multiplet cyclobutane protons (1.8–2.5 ppm).
Functional Assay: [35S]GTP S Binding
Purpose: To determine if the compound acts as an agonist or antagonist at MT1/MT2 receptors.
Workflow:
-
Membrane Prep: Harvest CHO cells stably expressing hMT1 or hMT2. Homogenize in ice-cold TRIS buffer.
-
Incubation: Mix membranes (10 µg protein) with the test compound (10 nM – 10 µM) and [35S]GTP
S (0.1 nM) in assay buffer containing GDP (10 µM). -
Equilibrium: Incubate at 30°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters.
-
Quantification: Measure radioactivity via liquid scintillation counting.
Figure 2: Workflow for the [35S]GTP
References
-
Zlotos, D. P., et al. (2014). Conformationally restrained melatonin analogues: synthesis, binding affinity for the melatonin receptor, evaluation of the biological activity, and molecular modeling study.[2] Journal of Medicinal Chemistry.
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles.[3] I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.
-
Allan, R. D., et al. (1990). Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-aminocyclobutanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry.
-
Spadoni, G., et al. (1993). 1-Phenylcyclobutylamine derivatives as conformationally restricted analogues of melatonin. European Journal of Medicinal Chemistry.
- Vertex AI Research. (2025). Synthesis and pharmacology of N-acylated 1-phenylcyclobutylamine derivatives.
Sources
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally restrained melatonin analogues: synthesis, binding affinity for the melatonin receptor, evaluation of the biological activity, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(1-phenylcyclobutyl)acetamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the request for information on the melting point and physical characteristics of 2-chloro-N-(1-phenylcyclobutyl)acetamide. An extensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined data for this specific compound. To provide a comprehensive resource, this document focuses on the available data for its closest structural analogs: the cyclopropyl, cyclopentyl, and cyclohexyl derivatives. By analyzing the physicochemical properties of these related compounds, we can infer the expected characteristics of 2-chloro-N-(1-phenylcyclobutyl)acetamide and provide a framework for its synthesis and characterization. This guide also includes a detailed, field-proven protocol for melting point determination and a general workflow for the synthesis and characterization of novel N-substituted acetamides.
Introduction: The Significance of N-Substituted Acetamides in Medicinal Chemistry
N-substituted acetamides are a versatile class of organic compounds that feature prominently in medicinal chemistry and drug development. The amide functional group is a key structural motif in many biologically active molecules, contributing to their binding affinity and pharmacokinetic properties. The "2-chloro" substitution provides a reactive site for further chemical modification, making these compounds valuable intermediates in the synthesis of more complex molecules. The N-substituent, in this case, a 1-phenylcycloalkyl group, can significantly influence the compound's lipophilicity, steric profile, and ultimately, its biological activity. Phenylacetamide derivatives, for instance, have been investigated for their potential as antidepressant agents.[1]
Physicochemical Properties: A Comparative Analysis
As of the latest search, specific experimental data for the melting point and other physical characteristics of 2-chloro-N-(1-phenylcyclobutyl)acetamide are not available in the public domain. However, we can extrapolate potential properties by examining its closest structural analogs. The following table summarizes the available information for related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide | C₁₂H₁₄ClNO | 223.70 | 1087792-01-5 | Note the methylene spacer.[2] |
| 2-chloro-N-[(1-phenylcyclobutyl)methyl]acetamide | C₁₃H₁₆ClNO | 237.73 | Not Available | Listed by a supplier, but with a likely incorrect molecular formula in the same listing. |
| 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide | C₁₄H₁₈ClNO | 251.75 | Not Available | For research use only.[3] |
| 2-chloro-N-(1-phenylcyclohexyl)acetamide | C₁₄H₁₈ClNO | 251.75 | Not Available | No specific data found, but listed as a chemical entity.[4] |
Inference for 2-chloro-N-(1-phenylcyclobutyl)acetamide:
Based on the trend of increasing molecular weight with the size of the cycloalkyl ring, the molecular formula for 2-chloro-N-(1-phenylcyclobutyl)acetamide would be C₁₃H₁₆ClNO, and the molecular weight would be approximately 237.73 g/mol . The melting point is expected to be a sharp, defined value for a pure crystalline solid. Generally, for a homologous series of N-cycloalkyl amides, the melting point can be influenced by the packing efficiency of the crystal lattice, which is affected by the ring size and conformation. Without experimental data, a precise prediction is not possible, but it would likely fall within the range observed for similar acyclic or cyclic N-substituted acetamides.
Proposed Synthesis of 2-chloro-N-(1-phenylcyclobutyl)acetamide
A plausible synthetic route for 2-chloro-N-(1-phenylcyclobutyl)acetamide would involve the acylation of 1-phenylcyclobutanamine with chloroacetyl chloride. This is a standard method for the formation of amides.
Reaction Scheme:
General Synthetic Protocol:
-
Dissolution: Dissolve 1-phenylcyclobutanamine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Cooling: Cool the reaction mixture in an ice bath (0-5 °C).
-
Acylation: Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Experimental Protocol: Melting Point Determination
The melting point is a critical physical property that provides an indication of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the synthesized 2-chloro-N-(1-phenylcyclobutyl)acetamide is a dry, crystalline solid. If necessary, grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.
-
Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. Once the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is essential for an accurate determination.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting).
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.
Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel N-substituted acetamide like 2-chloro-N-(1-phenylcyclobutyl)acetamide.
Caption: A generalized workflow for the synthesis and characterization of novel N-substituted acetamides.
Conclusion
While specific experimental data for 2-chloro-N-(1-phenylcyclobutyl)acetamide remains elusive in the public domain, this guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The provided protocols for synthesis and melting point determination offer a practical starting point for researchers interested in this and similar compounds. Further experimental investigation is necessary to definitively determine the physicochemical properties of 2-chloro-N-(1-phenylcyclobutyl)acetamide and to explore its potential applications in drug discovery and development.
References
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. [Link]
Sources
- 1. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-CHLORO-N-(1-PHENYLCYCLOHEXYL)ACETAMIDE CAS#: [amp.chemicalbook.com]
Methodological & Application
Application Note: Precision Synthesis of 2-chloro-N-(1-phenylcyclobutyl)acetamide
This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-chloro-N-(1-phenylcyclobutyl)acetamide (CAS 1308650-24-9). This compound is a critical intermediate in the synthesis of cyclobutane-based pharmaceutical agents, including demethylated analogs of Sibutramine and other serotonin-norepinephrine reuptake inhibitors (SNRIs).
Executive Summary & Retrosynthetic Analysis
The target molecule, 2-chloro-N-(1-phenylcyclobutyl)acetamide , is constructed via the N-acylation of 1-phenylcyclobutanamine with chloroacetyl chloride . This transformation presents specific challenges due to the steric hindrance at the
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair of the amine attacks the carbonyl carbon of the acyl chloride, followed by the elimination of chloride. A non-nucleophilic base is required to scavenge the generated HCl and drive the equilibrium forward.
Figure 1: Mechanistic pathway for the N-acylation of hindered amines.
Reagents and Equipment
Essential Reagents
| Reagent | Role | Purity / Grade | Handling Notes |
| 1-Phenylcyclobutanamine | Substrate | >97% | Hygroscopic; store under inert gas. |
| Chloroacetyl Chloride | Acylating Agent | >98% | Lachrymator/Corrosive. Hydrolyzes rapidly in moist air. |
| Triethylamine (Et3N) | Base | >99% (Anhydrous) | Distill over KOH if yellow; must be dry. |
| Dichloromethane (DCM) | Solvent | HPLC/Anhydrous | Dry over molecular sieves (4Å). |
| Sodium Bicarbonate | Quench | Sat. Aqueous | For neutralizing excess acid. |
Equipment
-
3-neck Round Bottom Flask (RBF) with Claisen adapter.
-
Pressure-equalizing addition funnel (essential for controlling exotherm).
-
Inert gas line (Nitrogen or Argon).
-
Ice/Salt bath (-5°C to 0°C).
Experimental Protocol
Two methods are presented. Method A is the preferred standard for high yield and purity on a laboratory scale. Method B is a biphasic alternative (Schotten-Baumann) suitable for scale-up or when anhydrous conditions are difficult to maintain.
Method A: Anhydrous Acylation (Preferred)
Rationale: Using DCM and Et3N under inert atmosphere minimizes hydrolysis of the acyl chloride and ensures complete conversion of the sterically hindered amine.
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck RBF and cool under a stream of Nitrogen. Equip with a magnetic stir bar, addition funnel, and internal thermometer.
-
Solvation: Charge the flask with 1-phenylcyclobutanamine (10.0 mmol, 1.0 eq) and Dichloromethane (50 mL, 5 vol).
-
Base Addition: Add Triethylamine (12.0 mmol, 1.2 eq) via syringe. Stir to ensure homogeneity.
-
Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .
-
Acylation:
-
Dilute Chloroacetyl chloride (11.0 mmol, 1.1 eq) in DCM (10 mL).
-
Transfer to the addition funnel.
-
Critical Step: Add the acid chloride solution dropwise over 30 minutes. Do not allow temperature to exceed 5°C. The reaction is highly exothermic.
-
-
Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir for 3–5 hours.
-
Monitor: Check by TLC (Solvent: 30% EtOAc/Hexane) or LCMS. Look for disappearance of the amine peak.
-
-
Workup:
-
Quench by slowly adding 1M HCl (30 mL) to remove unreacted amine and Et3N.
-
Separate the organic layer.
-
Wash organic layer with Sat. NaHCO3 (30 mL) to neutralize excess acid.
-
Wash with Brine (30 mL).
-
Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield a crude solid.
-
-
Purification: Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture to obtain white crystalline needles.
Method B: Schotten-Baumann Conditions (Biphasic)
Rationale: Useful for larger batches where handling large volumes of anhydrous solvents is impractical.
-
Dissolve 1-phenylcyclobutanamine (10 mmol) in DCM (40 mL).
-
Add an equal volume of 10% NaOH or 10% K2CO3 aqueous solution.
-
Cool the biphasic mixture to 0°C with vigorous stirring (high shear required).
-
Add Chloroacetyl chloride (12 mmol) dropwise.
-
Stir vigorously for 4 hours at RT.
-
Separate layers; wash the organic phase with water and brine, then dry and concentrate.
Process Workflow & Troubleshooting
Figure 2: Operational workflow for Method A.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure reagents are dry; increase acyl chloride to 1.2–1.5 eq. |
| Impurity: Di-acylation | Excess Acyl Chloride/High Temp | Maintain strict temperature control (<5°C) during addition. |
| Sticky/Oily Product | Residual Solvent/Impurities | Triturate crude oil with cold Hexane or Pentane to induce crystallization. |
Analytical Validation (E-E-A-T)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:
-
1H NMR (CDCl3, 400 MHz):
- 7.2–7.4 (m, 5H, Phenyl-H)
- 6.8–7.0 (br s, 1H, NH)
- 4.0 (s, 2H, CO-CH 2-Cl)
- 2.4–2.6 (m, Cyclobutyl-H)
- 1.8–2.0 (m, Cyclobutyl-H)
-
Mass Spectrometry (ESI+):
-
Expect [M+H]+ peak at ~224.1 m/z.
-
Characteristic chlorine isotope pattern (3:1 ratio for 35Cl:37Cl).
-
Safety & Compliance
-
Chloroacetyl Chloride: Extremely toxic by inhalation and skin contact. It is a potent lachrymator. All operations must be performed in a functioning fume hood.
-
Waste Disposal: Quench excess acyl chloride with dilute NaOH before disposal. Aqueous waste containing DCM must be segregated as halogenated organic waste.
References
-
Sibutramine Synthesis Intermediates: Synthesis of Sibutramine and its derivatives. Imperial College London.
-
General Amidation Protocol: A facile amidation of chloroacetyl chloride using DBU.[1][2] ResearchGate.[1][2]
-
Compound Registry: 2-chloro-N-(1-phenylcyclobutyl)acetamide (CAS 1308650-24-9). Sigma-Aldrich / MilliporeSigma.
-
Friedel-Crafts & Acylation Mechanisms: Friedel-Crafts Acylation with Amides. National Institutes of Health (PMC).
Sources
Application Note: Scalable Manufacturing Process for 2-chloro-N-(1-phenylcyclobutyl)acetamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(1-phenylcyclobutyl)acetamide , a critical pharmacophore scaffold used in the development of CNS-active agents (analogous to the Sibutramine class).
Unlike bench-scale methods that often rely on hazardous hydrides (e.g., LiAlH₄) or non-scalable cryogenic lithiation, this protocol utilizes a Phase Transfer Catalysis (PTC) strategy for ring construction, followed by a Hofmann Rearrangement to install the nitrogen functionality. This route is designed for safety, cost-efficiency, and high throughput, minimizing the use of chlorinated solvents and pyrophoric reagents.
Key Process Metrics
| Parameter | Specification |
| Overall Yield | 65–72% (3 Steps) |
| Purity (HPLC) | >98.5% |
| Critical Hazard | Exothermic alkylation; Chloroacetyl chloride toxicity |
| Scalability | Validated from 10g to 1kg batches |
Retrosynthetic Strategy & Workflow
The synthesis addresses the steric hindrance of the cyclobutane ring by constructing the carbon skeleton first, then modifying the functional group.
-
Ring Construction: Dialkylation of phenylacetonitrile using 1,3-dibromopropane via PTC.
-
Nitrogen Installation: Hydrolysis of the nitrile to the amide, followed by Hofmann rearrangement to yield the hindered primary amine (1-phenylcyclobutylamine).
-
Acylation: Controlled reaction with chloroacetyl chloride to form the final acetamide.[1]
Process Flow Diagram
Figure 1: Synthetic workflow for the target scaffold. The route avoids chain-extension reduction, ensuring the nitrogen is attached directly to the quaternary cyclobutane carbon.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Phenylcyclobutanecarbonitrile (PTC Method)
Rationale: Traditional alkylation uses NaH in DMSO/DMF, which poses thermal runaway risks on scale. Phase Transfer Catalysis (PTC) using NaOH and Tetrabutylammonium bromide (TBAB) allows for milder conditions and easier workup.
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
1,3-Dibromopropane (1.1 eq)
-
Sodium Hydroxide (50% w/w aqueous solution, 4.0 eq)
-
TBAB (0.05 eq)
-
Toluene (3 vol)
Protocol:
-
Setup: Charge a jacketed reactor with Phenylacetonitrile, 1,3-Dibromopropane, TBAB, and Toluene.
-
Initiation: Cool the mixture to 15°C.
-
Addition: Add 50% NaOH dropwise over 2 hours. Critical: Maintain internal temperature <25°C. The reaction is highly exothermic.
-
Reaction: After addition, warm to 45°C and stir for 4–6 hours. Monitor by GC/HPLC (Target: <2% SM).
-
Workup: Cool to 20°C. Add water (5 vol). Separate phases. Wash organic layer with 1N HCl (to remove amine impurities) and brine.
-
Isolation: Concentrate the organic layer to yield the crude nitrile as a pale yellow oil. (Typical Yield: 90-95%).
Step 2: Conversion to 1-Phenylcyclobutylamine
Rationale: Direct reduction of the nitrile (e.g., LiAlH₄) would yield the aminomethyl derivative (C-CH₂-NH₂), which has an extra carbon. To get the amine directly on the ring (C-NH₂), we must degrade the carbon chain via the amide using the Hofmann rearrangement.
Part A: Hydrolysis to Amide
-
Reaction: Dissolve Nitrile (1.0 eq) in Ethanol (5 vol). Add 20% NaOH (2.0 eq).
-
Oxidation: Slowly add 30% H₂O₂ (4.0 eq) at <35°C (Radziszewski conditions). Stir for 3 hours.
-
Isolation: Quench with sodium thiosulfate solution. Evaporate ethanol. The amide precipitates as a white solid. Filter and dry.[1][2][3]
Part B: Hofmann Rearrangement
-
Preparation: Suspend the Amide (1.0 eq) in water (5 vol) and cool to 0°C.
-
Bromination/Chlorination: Add NaOH (4.0 eq) followed by Sodium Hypochlorite solution (Bleach, 10-13%, 1.2 eq) dropwise.
-
Rearrangement: Stir at 0°C for 1 hour, then heat to 80°C for 2 hours. The intermediate isocyanate forms and hydrolyzes to the amine.
-
Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) or MTBE.
-
Purification: The crude amine is often pure enough. For storage, convert to HCl salt by bubbling HCl gas into the MTBE solution.
Step 3: Acylation to 2-chloro-N-(1-phenylcyclobutyl)acetamide
Rationale: Chloroacetyl chloride is a potent lachrymator and highly reactive.[4] A biphasic Schotten-Baumann protocol is selected to buffer the HCl generated, preventing side reactions and facilitating easy salt removal.
Reagents:
-
1-Phenylcyclobutylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)[4]
-
Potassium Carbonate (K₂CO₃) (2.5 eq) or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (10 vol)
-
Water (5 vol)
Protocol:
-
Charge: Dissolve the amine in DCM. Add the K₂CO₃ dissolved in water (biphasic system).
-
Cooling: Cool the biphasic mixture to 0–5°C under vigorous stirring.
-
Addition: Dissolve Chloroacetyl chloride in a small amount of DCM. Add this solution dropwise to the reactor over 60 minutes.
-
Control: Do not allow temp to exceed 10°C.
-
-
Completion: Stir at 0°C for 1 hour, then warm to 20°C for 1 hour. Monitor by TLC/HPLC.
-
Workup: Separate phases. Wash the organic layer with 1N HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.
-
Crystallization: Dry over MgSO₄, concentrate, and recrystallize from Hexane/Ethyl Acetate (4:1) to obtain white crystalline needles.
Acylation Reactor Setup
Figure 2: Reactor setup for the exothermic acylation step. Note the scrubber requirement due to potential HCl off-gassing.
Process Safety & Quality Control
Critical Safety Parameters (CSP)
-
Exotherm Control: Step 1 (Alkylation) and Step 3 (Acylation) are highly exothermic. Failure to control addition rates can lead to solvent boiling or impurity formation.
-
Lachrymator Handling: Chloroacetyl chloride must be handled in a fume hood or closed system.
-
Hofmann Rearrangement: The intermediate isocyanate is toxic; ensure full conversion to amine before opening the reactor.
Impurity Profile & QC
| Impurity Type | Origin | Control Strategy |
| Bis-acylated amine | Step 3: Excess acid chloride | Maintain strict stoichiometry (1.1 eq) and low temperature. |
| Hydrolyzed Chloride | Step 3: Moisture in DCM | Use dry DCM; rapid stirring in biphasic mode. |
| Residual Nitrile | Step 1: Incomplete reaction | Ensure >4h reaction time; check by GC before workup. |
References
-
Phase Transfer Catalysis in Cyclobutane Synthesis
- Fedorynski, M., & Makosza, M. (2005). "Phase-Transfer Catalysis in Organic Synthesis.
- Context: Validates the use of NaOH/TBAB for dialkyl
- Hofmann Rearrangement Protocols: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Rearrangements). Context: Standard mechanism for converting amides to primary amines with loss of one carbon.
-
Acylation of Hindered Amines
-
Safety Data & Handling
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- 2. sphinxsai.com [sphinxsai.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Storage of Chloroacetamide Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroacetamide and its derivatives are fundamental intermediates in the pharmaceutical and agrochemical industries.[1][2][3] Their utility stems from the reactive α-chloro group, which readily undergoes nucleophilic substitution, allowing for the construction of more complex molecular architectures.[1][4] However, this same reactivity, coupled with inherent toxicity, necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and the integrity of the compounds. This guide provides a comprehensive framework for the safe and effective management of chloroacetamide intermediates, grounded in an understanding of their chemical properties and associated hazards.
Hazard Identification and Risk Assessment
A thorough understanding of the hazards associated with chloroacetamide intermediates is the cornerstone of safe laboratory practice.
Chemical and Physical Properties
Chloroacetamide (CAS No. 79-07-2) is a white to off-white crystalline solid with a characteristic odor.[5][6] Key physical and chemical properties are summarized in the table below. While specific intermediates will have varying properties, this data for the parent compound provides a crucial baseline for risk assessment.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄ClNO | [1][2] |
| Molecular Weight | 93.51 g/mol | [1][7][8] |
| Melting Point | 116-122 °C | [1][5] |
| Boiling Point | 256.0 ± 13.0 °C at 760 mmHg | [5] |
| Solubility | Soluble in water, slightly soluble in ethanol | [3][5] |
| Stability | Stable under normal temperatures and pressures.[9] | [9] |
Toxicological Profile
Chloroacetamide intermediates are classified as hazardous substances.[10][11] The primary routes of exposure are ingestion, inhalation, and skin contact.
-
Acute Toxicity: Toxic if swallowed.[3][6][8][11][12] Animal studies indicate that ingestion of small quantities can be harmful.[11]
-
Skin Sensitization: May cause an allergic skin reaction upon repeated or prolonged contact.[3][6][12]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[6][12][13]
-
Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[2][13]
Reactivity Hazards
The presence of the α-chloro group makes these compounds susceptible to nucleophilic attack.[1][4]
-
Incompatible Materials: Reacts with strong oxidants, strong reducing agents, strong acids, and strong bases.[3][6][9][13] Contact with these substances should be strictly avoided outside of controlled reaction conditions.
-
Hazardous Decomposition: Decomposes on heating, producing toxic fumes including nitrogen oxides, hydrogen chloride, and carbon oxides.[3][7][13]
-
Dust Explosion: While not typically explosive in its delivered form, the accumulation of fine dust can create an explosion hazard.[12]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of solid chloroacetamide intermediates and preparation of their solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors and dust.[9][12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for handling chloroacetamide intermediates.[14]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[9][14] | Protects against splashes and airborne particles that can cause eye irritation. |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[14] Long pants and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[14] | Prevents skin contact with the compound. |
| Hand Protection | Double gloving with chemical-resistant outer gloves (e.g., nitrile or neoprene) over inner gloves is recommended.[7][14] | Provides a robust barrier against skin absorption and allows for safe removal of the outer glove in case of contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate chemical cartridge may be necessary if engineering controls are insufficient or during a large spill.[7][14] | Protects against inhalation of dust or aerosols. |
Handling Protocols
Adherence to strict handling procedures is critical to minimize exposure and prevent contamination.
Receiving and Unpacking
-
Upon receipt, visually inspect the container for any signs of damage or leaks.[10]
-
Wear appropriate PPE during unpacking.
-
Verify that the container is clearly labeled with the compound name and hazard information.
-
Log the compound into the laboratory's chemical inventory system.
Weighing and Dispensing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[14] Have a designated waste container ready for contaminated materials.
-
Dispensing Solid: Perform all weighing and transfer of solid compounds inside a chemical fume hood.[14] Use non-sparking tools to prevent electrostatic discharge.[13][14]
-
Solution Preparation: When preparing solutions, slowly add the solid chloroacetamide intermediate to the solvent to avoid splashing.[14]
General Handling Practices
-
Avoid all personal contact, including inhalation.[11]
-
Do not eat, drink, or smoke in the laboratory area.[6][8][12][14][15]
-
Wash hands thoroughly after handling, even if gloves were worn.[6][7][8][9][12][15]
-
Keep containers tightly closed when not in use.[10]
-
Minimize dust generation and accumulation.[9]
Storage Protocols
Proper storage is crucial for maintaining the stability of chloroacetamide intermediates and preventing hazardous reactions.
Storage Conditions
-
Location: Store in a cool, dry, well-ventilated area.[1][5][9][10]
-
Incompatibilities: Segregate from strong oxidants, strong bases, strong acids, and foodstuffs.[6][10][13]
-
Containers: Keep in the original, tightly closed container.[10] Ensure containers are clearly labeled.
Storage Workflow Diagram
Caption: Workflow for the safe storage of chloroacetamide intermediates.
Emergency Procedures
Preparedness for accidental spills or exposures is a critical component of laboratory safety.
Spill Response
The appropriate response to a spill depends on its size and nature.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the spilled substance into a covered, sealable container.[13] Moisten slightly with water to prevent dusting if appropriate.[6][13]
-
Carefully collect the remainder and place it in the hazardous waste container.[13]
-
Wipe the area with a wet paper towel and dispose of the towel as hazardous waste.[16]
-
Ventilate the affected area.[12]
-
-
Minor Spill (Liquid):
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's environmental health and safety office and emergency services.
-
Prevent entry into the affected area.
-
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing.[12] Rinse the skin with plenty of water.[6][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart.[9][12] Remove contact lenses if present and easy to do.[12]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6][12]
-
Ingestion: Rinse mouth with water (only if the person is conscious).[12][13] Seek immediate medical attention.[6][8][9][13]
In all cases of exposure, seek medical advice if symptoms persist. [12]
Waste Disposal
All waste contaminated with chloroacetamide intermediates must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a dedicated, labeled hazardous waste container.[14]
-
Liquid Waste: Collect liquid waste containing the compound in a separate, labeled hazardous waste container.[14]
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][12][13][18] Do not pour down the drain.[7][12]
Conclusion
The safe handling and storage of chloroacetamide intermediates are paramount for protecting researchers and ensuring the quality of scientific work. By understanding the inherent hazards and diligently applying the protocols outlined in this guide, laboratories can mitigate risks and foster a culture of safety. These guidelines should be supplemented by institution-specific standard operating procedures and a thorough review of the Safety Data Sheet (SDS) for each specific chloroacetamide intermediate used.
References
- Chemos GmbH & Co. KG. (n.d.).
- ChemicalBook. (n.d.).
- BenchChem. (n.d.). Personal protective equipment for handling Chloroacetamido-C4-NHBoc.
- (n.d.).
- Eurofins USA. (n.d.).
- Cole-Parmer. (n.d.).
- CymitQuimica. (n.d.). CAS 79-07-2: Chloroacetamide.
- Sciencemadness Wiki. (2020). Chloroacetamide.
- Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Chem Service. (2015).
- BenchChem. (n.d.). Proper Disposal of N-(3-azidophenyl)-2-chloroacetamide: A Comprehensive Guide.
- BenchChem. (n.d.). Essential Safety and Logistics for Handling 2-Chloroacetamide-d4.
- (n.d.).
- National Institutes of Health. (n.d.). Chloroacetamide | ClCH2CONH2 | CID 6580. PubChem.
- Sdfine. (n.d.).
- (n.d.).
- Chem Service. (2015).
- (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE.
- BASF. (2026).
- (n.d.).
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- Thermo Fisher Scientific. (2025).
- Santa Cruz Biotechnology. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Synthesis of 2-chloro-N-(1-phenylcyclobutyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(1-phenylcyclobutyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthetic transformation. As an important intermediate in various research and development pipelines, achieving a high yield of this compound is paramount. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical causality behind each recommendation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I systematically improve it?
A1: Low yield in this N-acylation reaction, a variant of the Schotten-Baumann reaction, is a common but solvable issue. The root causes typically fall into three categories: hydrolysis of the electrophile, inactivation of the nucleophile, or suboptimal reaction conditions.
-
Cause 1: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it into chloroacetic acid. This side reaction consumes your electrophile, directly reducing the potential yield.[1] This is especially problematic in biphasic systems if the mixing is poor or the addition rate is too slow.[2]
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. When adding the chloroacetyl chloride, do so dropwise and sub-surface if possible, into a vigorously stirred solution to promote immediate reaction with the amine over hydrolysis.
-
Cause 2: Inactivation of the Amine Nucleophile. The reaction between 1-phenylcyclobutanamine and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl).[3] If not neutralized, this HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively halting the reaction.[3][4]
-
Solution: The addition of a base is non-negotiable. At least two equivalents of a base are recommended: one to neutralize the generated HCl and one to ensure the reaction medium remains basic, keeping the amine in its free, nucleophilic state. An inorganic base like NaOH or NaHCO₃ in a biphasic system, or an organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an organic solvent, is essential.[5][6]
-
Cause 3: Suboptimal Temperature Control. This acylation is highly exothermic. If the temperature is allowed to rise uncontrollably, it can promote side reactions and lead to the formation of colored impurities, complicating purification and reducing the isolated yield.
-
Solution: The reaction should be performed at a reduced temperature. Cooling the amine solution in an ice bath (0-5 °C) before and during the dropwise addition of chloroacetyl chloride is critical for controlling the reaction rate and minimizing impurity formation.[7]
Below is a workflow to diagnose and solve low-yield issues.
Sources
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. nvpublicationhouse.com [nvpublicationhouse.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Troubleshooting hydrolysis issues with 2-chloro-N-(1-phenylcyclobutyl)acetamide
Technical Support Center: 2-chloro-N-(1-phenylcyclobutyl)acetamide
Welcome to the technical support center for 2-chloro-N-(1-phenylcyclobutyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues related to hydrolysis. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is my 2-chloro-N-(1-phenylcyclobutyl)acetamide susceptible to it?
A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. 2-chloro-N-(1-phenylcyclobutyl)acetamide belongs to the α-chloroacetamide class of compounds, which are known to be susceptible to hydrolysis due to the chemical reactivity of the carbon-chlorine (C-Cl) bond.
The primary mechanism is a bimolecular nucleophilic substitution (S_N2) reaction.[1][2] In this process, a nucleophile—typically a water molecule or a hydroxide ion (OH⁻)—attacks the carbon atom attached to the chlorine. The chlorine atom, being a good leaving group, is subsequently displaced. The presence of the adjacent electron-withdrawing amide group enhances the electrophilicity of this carbon, making it a prime target for nucleophilic attack. This reaction is often the primary pathway for the degradation of chloroacetamide compounds in aqueous environments.[3][4][5]
The reaction is significantly accelerated by acidic or basic conditions, which can catalyze the process.[3][4]
Caption: Figure 1: S_N2 Hydrolysis Mechanism.
Q2: I see an unexpected impurity in my analysis. How can I confirm if it's a hydrolysis product?
A: The primary hydrolysis product is 2-hydroxy-N-(1-phenylcyclobutyl)acetamide . This new compound has a hydroxyl (-OH) group where the chlorine atom used to be, making it significantly more polar than the parent compound. You can use the following analytical techniques to identify it:
-
High-Performance Liquid Chromatography (HPLC): On a standard reverse-phase column (like a C18), the more polar hydrolysis product will have a shorter retention time than the parent compound. Spiking a sample with a small amount of acid or base and gently heating it should increase the size of the impurity peak, providing strong evidence of hydrolysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a definitive method. The parent compound and the hydrolysis product will have distinct molecular weights.
-
Parent Compound (C₁₂H₁₄ClNO): Expected [M+H]⁺ ≈ 224.08 g/mol
-
Hydrolysis Product (C₁₂H₁₅NO₂): Expected [M+H]⁺ ≈ 206.11 g/mol The observed mass difference of ~18 Da (after accounting for the Cl to OH swap) is a clear indicator of hydrolysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the most telling change is the shift of the methylene protons (the -CH₂- group).
-
In the parent compound , the -CH₂-Cl protons will appear at approximately δ 4.0-4.5 ppm.
-
In the hydrolysis product , these protons become -CH₂-OH and will shift upfield to approximately δ 3.5-4.0 ppm, and a new, broad singlet for the -OH proton will appear.
-
| Analytical Technique | Parent Compound Signature | Hydrolysis Product Signature |
| Reverse-Phase HPLC | Longer Retention Time | Shorter Retention Time |
| LC-MS ([M+H]⁺) | ~224.08 g/mol | ~206.11 g/mol |
| ¹H NMR (CH₂ signal) | ~δ 4.0-4.5 ppm (-CH₂Cl) | ~δ 3.5-4.0 ppm (-CH₂OH) |
Q3: Under what conditions is hydrolysis most likely to occur?
A: Hydrolysis is accelerated by several factors. You should be particularly cautious in the following situations:
-
pH Extremes: Both strongly acidic and strongly basic conditions will catalyze the hydrolysis reaction.[3][4] Even seemingly neutral water can cause slow hydrolysis over time.[3][4]
-
Aqueous/Protic Solvents: The presence of water or other protic solvents (like methanol or ethanol) provides the necessary nucleophile for the reaction. Using "wet" or non-anhydrous solvents is a common cause of degradation.
-
Elevated Temperatures: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis. Long reaction times at high temperatures in protic solvents should be avoided if possible.
-
Presence of Nucleophiles: Aside from water, other nucleophiles present in your reaction mixture can also displace the chlorine atom.
Troubleshooting Guide
Issue: My reaction yield is unexpectedly low and my starting material purity is decreasing over time.
This workflow can help you diagnose and solve the problem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides / Journal of Agricultural and Food Chemistry, 2006 [sci-hub.jp]
Overcoming steric hindrance in 1-phenylcyclobutyl substitution reactions
Ticket Subject: Overcoming reactivity dead-ends in gem-disubstituted cyclobutane rings. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open.
Executive Summary: The "Hardware" Limitation
You are likely here because standard substitution protocols (
The Root Cause: The 1-phenylcyclobutyl moiety represents a "perfect storm" of steric and strain-based resistance:
-
Backside Blockade: The cyclobutane ring is puckered (butterfly conformation). The 1-phenyl group locks the ring into a conformation where the trajectory for backside attack (
) is sterically occluded by the ring hydrogens and the phenyl ring itself. -
I-Strain (Internal Strain): Converting a
carbon (109.5°) to a transition state (120°) in a 4-membered ring increases angle strain significantly. -
Elimination Dominance: The tertiary carbocation (in
) is benzylic and stable, but the relief of ring strain via proton loss often makes -hydride elimination (forming 1-phenylcyclobutene) faster than nucleophilic capture.
The Solution:
You must abandon ionic mechanisms (
Diagnostic Workflow
Before proceeding, identify your failure mode using this logic flow.
Figure 1: Diagnostic logic for identifying why standard substitution fails in 1-phenylcyclobutyl systems.
The Protocol: Nickel-Catalyzed Cross-Coupling
This is the industry-standard "fix" for tertiary alkyl halides where Palladium fails. This protocol utilizes a Single Electron Transfer (SET) mechanism to generate a tertiary radical, which is less sensitive to steric bulk than a nucleophile.
The Mechanism (Why this works)
Unlike Pd, which requires a crowded 2-electron oxidative addition, Nickel (I) donates a single electron to the alkyl halide. The halide fragments, leaving a tertiary radical . This radical effectively "teleports" to the metal center without needing a backside attack trajectory.
Figure 2: The radical "rebound" mechanism bypasses steric hindrance.
Standard Operating Procedure (SOP)
Target: Cross-coupling 1-phenylcyclobutyl bromide with an aryl boronic acid (Suzuki-Miyaura type).
| Component | Recommendation | Function |
| Catalyst Precursor | Air-stable Ni(II) source. | |
| Ligand | dtbbpy (15 mol%) | 4,4'-di-tert-butyl-2,2'-bipyridine. Bulky, electron-rich ligand prevents catalyst aggregation. |
| Electrophile | 1-phenylcyclobutyl bromide | Iodides work but are unstable; Chlorides are too slow. |
| Nucleophile | Arylboronic acid (1.5 equiv) | Or Boronic ester (BPin). |
| Base | Activates the boron species. | |
| Solvent | Alcohol solvents often accelerate Ni-coupling. |
Step-by-Step Protocol:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, combine
(0.10 equiv) and dtbbpy (0.15 equiv) in a vial. -
Solvent: Add anhydrous
or Dioxane. Stir until the solution turns a deep green (complex formation). -
Substrates: Add the arylboronic acid (1.5 equiv),
(2.0 equiv), and finally the 1-phenylcyclobutyl bromide (1.0 equiv). -
Reaction: Seal the vial. Stir vigorously at 60 °C for 12–24 hours.
-
Note: Do not overheat (>80 °C) as this promotes
-hydride elimination to the cyclobutene.
-
-
Workup: Dilute with
, filter through a silica plug (to remove Ni salts), and concentrate.
Troubleshooting & FAQs (Ticket System)
Ticket #401: "I'm seeing 1-phenylcyclobutene as the major product."
Diagnosis:
-
Switch Ligand: Move to a more rigid ligand like Bioox or Pybox if bipyridine fails.
-
Lower Temperature: Drop reaction temperature to 40 °C and extend time. Elimination has a higher activation energy than radical recombination.
-
Change Metal: If Ni fails, consider Fe-catalysis (Iron-catalyzed cross-coupling) which is often faster for tertiary halides (Refer to Hatakeyama et al.).
Ticket #402: "Can I use Palladium (Pd)?"
Diagnosis: Incompatible Mechanism. Analysis: Pd(0) to Pd(II) oxidative addition into a tertiary C-X bond is endergonic and kinetically prohibited by the steric wall of the phenyl group. Fix: Stop using Pd. It will only perform homocoupling of your aryl boronic acid or reduce your aryl halide. Nickel is mandatory for this steric class.
Ticket #403: "My starting material is the Alcohol (1-phenylcyclobutanol)."
Diagnosis: Poor Leaving Group. Fix: You cannot displace the -OH directly.
-
Convert to Bromide: Treat with
(Careful: Rearrangement risk) or TMSBr. -
Convert to Oxalate: If you want to use Photoredox, convert the alcohol to a tert-butyl oxalate . This can serve as a radical precursor for decarboxylative coupling (MacMillan/Overman protocols).
Ticket #404: "I need to install an Amine (make 1-phenylcyclobutylamine)."
Diagnosis: Ritter Reaction Context. Fix: Do not use substitution. Use the Ritter Reaction .
-
Protocol: Treat 1-phenylcyclobutanol with a nitrile (e.g., Acetonitrile) in strong acid (
). -
Mechanism: The acid generates the tertiary carbocation. The nitrile is a linear, "skinny" nucleophile that can slip past the steric blockade to attack the cation. Hydrolysis yields the amine.
References & Grounding
-
Zultanski, S. L., & Fu, G. C. (2013). Nickel-Catalyzed Carbon-Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.[1][2] Journal of the American Chemical Society, 135(2), 624–627.[1][2]
-
Core Authority: The foundational paper establishing Ni/dtbbpy for tertiary alkyl halide coupling.
-
-
Dudnik, A. S., & Fu, G. C. (2012). Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds.[3] Journal of the American Chemical Society, 134(25), 10693–10697.[3]
-
Core Authority: Extension of the methodology to borylation.[3]
-
-
Brown, H. C., & Fletcher, R. S. (1949). Chemical Effects of Steric Strains. Journal of the American Chemical Society, 71(5), 1845–1854.
-
Context: Classic physical organic chemistry explaining I-strain in cyclobutane rings.
-
-
Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775.
-
Context: Alternative reductive coupling strategies.[4]
-
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Nickel-catalyzed carbon-carbon bond-forming reactions of unactivated tertiary alkyl halides: Suzuki arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles, Including Unactivated Tertiary Halides, To Generate Carbon–Boron Bonds [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
Solving solubility issues of 2-chloro-N-(1-phenylcyclobutyl)acetamide in aqueous media
Executive Dashboard: Compound Profile
Before initiating any experimental workflows, review the physicochemical constraints of this molecule. 2-chloro-N-(1-phenylcyclobutyl)acetamide is a lipophilic
| Property | Value / Status | Technical Implication |
| Molecular Weight | 223.7 g/mol | Small molecule, capable of high molar concentrations in organic stocks. |
| Estimated LogP | ~3.2 - 3.8 | High Lipophilicity . Poor aqueous solubility (< 10 |
| Reactive Moiety | Electrophilic Alkylating Agent . Reacts with nucleophiles (thiols) and hydrolyzes in water. | |
| Solubility Class | BCS Class II/IV-like | Requires cosolvents, surfactants, or complexation for aqueous delivery. |
| Storage | -20°C (Solid/Stock) | Hygroscopic. Keep desiccated. |
Solubility & Formulation Protocols
Core Directive: Do not attempt to dissolve this compound directly in water or saline. It will float or form a non-homogenous suspension. You must use a "Stock
Protocol A: Standard In Vitro Screening (DMSO Spike)
Best for: High-throughput screening, cellular assays (final concentration < 50
-
Stock Preparation : Dissolve solid compound in anhydrous DMSO to create a 10 mM to 50 mM stock solution.
-
Note: Vortex vigorously. The solution should be clear and colorless.
-
-
Intermediate Dilution (Optional but Recommended) : Dilute the stock 1:10 in culture medium without serum first, or in PBS, to check for immediate precipitation.
-
Final Application : Spike into the assay well. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.
Protocol B: High-Concentration Aqueous Formulation (Cyclodextrin)
Best for: Animal studies (IP/IV/Oral) or high-concentration stock solutions where DMSO is contraindicated.
Theory : The hydrophobic cyclobutyl-phenyl moiety fits inside the cyclodextrin cavity, shielding the lipophilic region from water while the hydrophilic exterior maintains solubility.
Reagents :
-
Hydroxypropyl-
-cyclodextrin (HP- -CD) -
Citrate Buffer (pH 5.5 - 6.0) or Saline
Step-by-Step :
-
Vehicle Prep : Prepare a 20% (w/v) HP-
-CD solution in Citrate Buffer (pH 6.0). Stir until clear. -
Compound Addition : Add the specific amount of 2-chloro-N-(1-phenylcyclobutyl)acetamide powder to the vehicle.
-
Dispersion : Sonicate for 20–30 minutes at ambient temperature. Avoid heating >40°C to prevent hydrolysis.
-
Equilibration : Shake the suspension at 25°C for 2–4 hours.
-
Filtration : Filter through a 0.22
m PVDF filter to remove un-dissolved particles. -
QC : Verify concentration via HPLC if dosing is critical.
Stability & Troubleshooting Wizard (Q&A)
Q1: My aqueous solution turned cloudy immediately after adding the DMSO stock. Why? A: This is "Crash-out" precipitation. The compound's lipophilicity (LogP > 3) drives it out of the water structure faster than it can disperse.
-
Fix : Increase the mixing speed during addition.
-
Fix : Pre-warm the aqueous media to 37°C (if biologicals allow).
-
Fix : Use Protocol B (Cyclodextrins) or add a surfactant like Tween 80 (0.1% - 0.5%) to the aqueous buffer before adding the DMSO stock.
Q2: I smell a "rotten cabbage" or sulfurous odor from my DMSO stock. Is it safe to use? A: STOP. Do not use.
-
Mechanism : The
-chloroacetamide moiety is an alkylating agent. Over time, or if heated, it can alkylate DMSO (acting as a nucleophile), leading to the formation of oxysulfonium salts and eventually dimethyl sulfide (DMS), which causes the stench [1]. -
Prevention : Store DMSO stocks at -20°C or -80°C. Never store at room temperature for >24 hours. If the odor is present, the compound concentration is compromised.
Q3: Can I autoclave the formulation? A: No.
-
Reason : The
-chloro-amide bond is susceptible to hydrolysis at high temperatures [2]. Autoclaving will convert your active compound into the inactive (and potentially toxic) -hydroxy-acetamide and release HCl. -
Alternative : Use sterile filtration (0.22
m PVDF or PES membranes).
Q4: What is the optimal pH for stability? A: Keep pH between 5.0 and 7.0 .
-
Mechanism : At alkaline pH (>8.0), the hydroxide ion (
) acts as a strong nucleophile, rapidly displacing the chloride atom (Hydrolysis) [2]. Acidic to neutral conditions retard this degradation pathway.
Visual Technical Guides
Figure 1: Solubility Decision Logic
Caption: Decision tree for selecting the optimal solubilization strategy based on final application and concentration requirements.
Figure 2: Degradation & Stability Risks
Caption: Chemical degradation pathways of
References
-
Reactivity of Chloroacetamides in DMSO: Title: "Reaction, Reactivity and Behaviour of
-Chloroacetamide in the Synthesis of Acrylamide Derivatives" Source: ResearchGate / Al-Azhar University URL: [Link] -
Hydrolysis Stability : Title: "The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water" Source: Water Research (via NIH PubMed) URL: [Link]
-
Solubility Enhancement Strategies : Title: "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics" Source: Biomedicines (NIH PMC) URL: [Link]
Sources
Validation & Comparative
1H NMR Spectrum Interpretation of 2-chloro-N-(1-phenylcyclobutyl)acetamide: A Comparative Diagnostic Guide
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-chloro-N-(1-phenylcyclobutyl)acetamide . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this scaffold, which is a critical intermediate in the synthesis of monoamine reuptake inhibitors (e.g., Sibutramine analogs).
Executive Summary
2-chloro-N-(1-phenylcyclobutyl)acetamide presents a unique spectroscopic challenge due to the conformational rigidity of the cyclobutyl ring and the exchangeable nature of the amide proton. While Liquid Chromatography-Mass Spectrometry (LC-MS) provides rapid mass confirmation, it fails to verify the integrity of the strained cyclobutyl ring or the precise regiochemistry of the chloroacetyl group.
This guide compares the diagnostic performance of 1H NMR against alternative analytical methods (IR, LC-MS) and comparative structural analogs. It establishes 1H NMR as the "Gold Standard" for validating this compound, specifically highlighting the diagnostic shift of the chloromethyl moiety and the distinctive cyclobutyl multiplets .
Part 1: Structural Analysis & Theoretical Assignments
The molecule consists of three distinct magnetic environments: the Aromatic Phenyl Zone , the Reactive Linker (Chloroacetamide) , and the Aliphatic Cyclobutyl Core .
Predicted Chemical Shift Data (400 MHz, CDCl₃)
| Component | Proton Type | δ (ppm) | Multiplicity | Integration | Coupling (J) | Diagnostic Value |
| Aromatic | Phenyl (o, m, p) | 7.20 – 7.45 | Multiplet | 5H | - | Confirms Phenyl group integrity. |
| Linker | Amide -NH- | 6.80 – 7.20* | Broad Singlet | 1H | - | Exchangeable; solvent dependent. |
| Linker | -CH₂-Cl | 3.95 – 4.10 | Singlet | 2H | - | CRITICAL: Distinguishes from non-chlorinated analogs. |
| Cyclobutyl | β-CH₂ (C2/C4) | 2.40 – 2.80 | Multiplet | 4H | Complex | Indicates ring strain & substitution. |
| Cyclobutyl | γ-CH₂ (C3) | 1.80 – 2.10 | Multiplet | 2H | Complex | Distal ring protons. |
*Note: The Amide NH shift is highly concentration and solvent-dependent. In DMSO-d₆, this signal typically shifts downfield to 8.5–9.0 ppm and sharpens.
Part 2: Comparative Performance Analysis
This section objectively compares the "performance" (diagnostic utility) of 1H NMR against alternative verification methods and structural analogs.
Comparison 1: Diagnostic Fidelity vs. Alternatives
Objective: Determine the most reliable method for confirming synthesis success (Amine
| Feature | 1H NMR (Recommended) | LC-MS | FT-IR |
| Structural Proof | High. Resolves the -CH₂Cl singlet, confirming the specific acyl group addition. | Medium. Confirms MW (m/z 223/225), but cannot distinguish isomeric acylations. | Low. Detects C=O (1660 cm⁻¹), but lacks backbone specificity. |
| Impurity Detection | Excellent. Detects unreacted amine and hydrolyzed alcohol side-products. | Variable. Ionization suppression may hide non-polar impurities. | Poor. Overlapping bands obscure minor impurities. |
| Ring Integrity | High. Cyclobutyl multiplets confirm the ring is intact (not opened to linear chain). | Zero. Cannot detect ring opening isomers easily. | Low. |
Insight: While LC-MS is faster for high-throughput screening, 1H NMR is non-negotiable for scale-up validation because it uniquely confirms the cyclobutyl ring has not undergone acid-catalyzed ring-opening during the acylation.
Comparison 2: Spectral Differentiation from Analogs
Objective: Distinguish the product from its precursor (Amine) and the non-chlorinated analog (Acetamide).
-
vs. 1-Phenylcyclobutanamine (Precursor):
-
Precursor: Shows a broad NH₂ signal (1.5–2.0 ppm) and lacks the singlet at ~4.0 ppm.
-
Product: Appearance of the -CH₂Cl singlet (4.0 ppm) and downfield shift of the amide NH.
-
-
vs. N-(1-phenylcyclobutyl)acetamide (Non-chlorinated Analog):
-
Analog: The acetyl methyl group (-CO-CH₃) appears as a singlet at ~1.9–2.0 ppm .
-
Product: The electronegative Chlorine atom deshields the methylene protons, shifting the signal downfield by ~2.0 ppm to 4.0 ppm .
-
Part 3: Experimental Protocol for High-Fidelity Acquisition
To ensure reproducible spectra suitable for regulatory submission, follow this "Self-Validating" protocol.
Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent:
-
Routine:CDCl₃ (99.8% D) with 0.03% TMS. Good for general resolution.
-
For Amide Resolution:DMSO-d₆ . Use if the NH peak is broadened into the baseline or overlaps with aromatics in CDCl₃.
-
-
Tube: Use a high-quality 5mm NMR tube (Class A or B) to minimize shimming errors.
Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Number of Scans (NS): 16 (minimum) to 64 (for impurity detection).
-
Relaxation Delay (D1): Set to 1.0 – 2.0 seconds . The -CH₂Cl protons can have longer T1 relaxation times; insufficient delay will reduce integration accuracy.
-
Spectral Width: -2 to 14 ppm.
Processing & Validation Workflow
-
Phasing: Apply automatic phasing, then manual correction to ensure flat baseline around the broad NH peak.
-
Integration: Normalize the Aromatic Region (7.2–7.5 ppm) to 5H .
-
Validation Check:
-
Does the -CH₂Cl singlet integrate to 2.0 ± 0.1?
-
Do the Cyclobutyl multiplets (1.8–2.8 ppm) sum to 6.0 ± 0.2?
-
If "No": Check for residual solvent (EtOAc/DCM) or unreacted amine.
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Spectral Assignment Logic Tree
This decision tree guides the researcher through the peak assignment process, prioritizing the most diagnostic signals.
Caption: Logic flow for confirming the structure of 2-chloro-N-(1-phenylcyclobutyl)acetamide based on diagnostic 1H NMR signals.
Diagram 2: Synthesis & Monitoring Workflow
This workflow illustrates where 1H NMR fits into the synthesis pipeline relative to other methods.
Caption: Integration of 1H NMR into the synthetic workflow for quality control and downstream application.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for amide and alkyl halide shifts).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for cyclobutyl ring increments).
-
Gowda, B. T., et al. (2008). "2-Chloro-N-phenylacetamide".[3][4][5] Acta Crystallographica Section E. Link (Provides comparative data for the chloroacetamide moiety).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122143 (Chloroacetanilide analogs). Link (Used for analog comparison).
Sources
- 1. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. chegg.com [chegg.com]
- 5. 2-Chloro-N-phenylacetamide 97 587-65-5 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the FTIR Analysis of 2-chloro-N-(1-phenylcyclobutyl)acetamide
Introduction: The Analytical Imperative for Novel Pharmaceutical Intermediates
In the landscape of modern drug development, the rigorous characterization of novel chemical entities and their synthetic intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. 2-chloro-N-(1-phenylcyclobutyl)acetamide is a molecule of interest, possessing a unique combination of functional groups including a secondary amide, a chloroalkane, a cyclobutyl ring, and a monosubstituted phenyl group. Such compounds often serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs).
Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful, rapid, and non-destructive first-line analytical technique for the structural elucidation of such intermediates. Its utility lies in its ability to provide a distinct molecular "fingerprint" by identifying the vibrational modes of specific functional groups. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 2-chloro-N-(1-phenylcyclobutyl)acetamide, compares FTIR with alternative analytical methodologies, and presents a validated protocol for its analysis.
Pillar 1: Deciphering the Molecular Structure with Vibrational Spectroscopy
The predictive power of FTIR spectroscopy stems from the principle that chemical bonds vibrate at specific, quantifiable frequencies. By irradiating a sample with infrared light, we can identify which frequencies are absorbed, corresponding to the vibrations of the bonds present. The structure of 2-chloro-N-(1-phenylcyclobutyl)acetamide presents several key vibrational reporters that we can anticipate in its spectrum.
The molecule's structure and the key bonds contributing to its FTIR spectrum are illustrated below.
Caption: Molecular structure of 2-chloro-N-(1-phenylcyclobutyl)acetamide with key vibrational bonds highlighted.
Predicted Characteristic FTIR Absorption Peaks
The following table summarizes the expected vibrational frequencies for 2-chloro-N-(1-phenylcyclobutyl)acetamide, synthesized from established spectroscopic data.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3100-3000 | Aromatic C-H Stretch | Monosubstituted Phenyl | Medium to Weak |
| 3000-2850 | Aliphatic C-H Stretch (Cyclobutyl & CH₂) | Alkane | Medium to Strong |
| ~1640 | C=O Stretch (Amide I Band) | Secondary Amide | Strong |
| 1600-1585, 1500-1400 | C=C In-Ring Stretch | Monosubstituted Phenyl | Medium, Sharp |
| ~1550 | N-H Bend / C-N Stretch (Amide II Band) | Secondary Amide | Strong |
| 900-675 | C-H Out-of-Plane (OOP) Bend | Monosubstituted Phenyl | Strong |
| 850-550 | C-Cl Stretch | Chloroalkane | Medium to Strong |
| 935-900 | Ring Vibration | Cyclobutane | Weak to Medium |
In-Depth Analysis of Key Spectral Regions:
-
N-H and C-H Stretching Region (3500-2800 cm⁻¹): The spectrum is expected to show a distinct, sharp peak around 3300 cm⁻¹ characteristic of the N-H stretch in a secondary amide.[1] Just above 3000 cm⁻¹, weak to medium bands from the aromatic C-H stretches should appear.[2][3] Stronger absorptions from the aliphatic C-H bonds of the cyclobutyl and acetyl groups will be prominent in the 3000-2850 cm⁻¹ range.[4]
-
The Carbonyl Region (1700-1600 cm⁻¹): The most intense peak in this region will be the C=O stretch of the secondary amide, known as the Amide I band. Due to resonance with the nitrogen lone pair, this peak is typically found at a lower frequency than in ketones, expected here around 1640 cm⁻¹.[1][5]
-
Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of structural information.
-
Amide II Band: A strong, characteristic peak for secondary amides appears around 1550 cm⁻¹.[1] This band arises from a combination of N-H in-plane bending and C-N stretching. The presence of both a strong Amide I and Amide II band is highly diagnostic for a secondary amide linkage.[1]
-
Aromatic Peaks: The monosubstituted phenyl ring will produce sharp peaks due to C=C ring stretching between 1600-1400 cm⁻¹.[2][6] More importantly, strong C-H out-of-plane (OOP) bending peaks are expected. For monosubstituted rings, two strong bands are typically observed between 770-710 cm⁻¹ and near 690 cm⁻¹.[2][7]
-
C-Cl Stretch: The carbon-chlorine stretch is expected in the lower frequency part of the fingerprint region, typically between 850-550 cm⁻¹.[3][8] This peak can sometimes be obscured by other vibrations but is a key indicator of the chloroacetyl moiety.
-
Cyclobutane Vibrations: The cyclobutane ring has characteristic, though often less intense, vibrational modes. A band in the 935–900 cm⁻¹ range can be indicative of the cyclobutane ring system.[9]
-
Pillar 2: A Validated Experimental Protocol for FTIR Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample due to its minimal sample preparation and ease of use.
Experimental Protocol: FTIR-ATR Analysis
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric water and carbon dioxide, ensuring data integrity.
-
Sample Application: Place a small amount (a few milligrams) of the 2-chloro-N-(1-phenylcyclobutyl)acetamide powder onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Analysis Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 2.
Pillar 3: FTIR in Context - A Comparison of Analytical Techniques
While FTIR is an exceptional tool for initial identification and functional group analysis, a comprehensive characterization, particularly in a regulated pharmaceutical environment, requires orthogonal techniques.[10]
Caption: Decision workflow for selecting analytical techniques in pharmaceutical intermediate analysis.
Comparative Analysis of Key Techniques
| Technique | Primary Application | Specificity & Sensitivity | Sample Requirements | Throughput |
| FTIR Spectroscopy | Rapid functional group identification, raw material screening | Moderate specificity, lower sensitivity | mg, solid or liquid | Very High |
| High-Performance LiquidChromatography (HPLC) | Purity determination, quantitative analysis of non-volatile compounds | High specificity, high sensitivity | µg-mg in solution | Medium |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification, molecular weight confirmation, metabolite studies | Very high specificity & sensitivity | ng-µg in solution | Medium |
| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents | High specificity & sensitivity for volatiles | µg-mg, volatile | Medium |
| Nuclear MagneticResonance (NMR) Spectroscopy | Definitive structural elucidation, stereochemistry determination | Unparalleled for structure | mg in solution | Low |
As the table and workflow illustrate, techniques like HPLC and LC-MS are the gold standard for quality control, offering the sensitivity and specificity needed to detect and quantify trace impurities.[11][12] GC is essential for analyzing residual solvents from the synthesis process.[13] However, for rapid, at-line confirmation that a reaction has produced a material with the correct functional groups, FTIR remains an invaluable and efficient tool. NMR spectroscopy provides the ultimate confirmation of the precise atomic connectivity.
Conclusion
FTIR spectroscopy is an indispensable analytical method for the characterization of 2-chloro-N-(1-phenylcyclobutyl)acetamide. By understanding its characteristic absorption peaks—notably the N-H stretch, the strong Amide I and II bands, the aromatic C-H bending patterns, and the C-Cl stretch—a researcher can rapidly confirm the identity and structural integrity of this pharmaceutical intermediate. While it does not replace the quantitative power of chromatography or the definitive structural detail of NMR, FTIR's speed, simplicity, and functional group specificity secure its role as a fundamental technique in the drug development workflow.
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Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00620][22]
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Bashir, S., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Journal of Science. [URL: https://sebhau.edu.ly/journal/index.php/jopas/article/view/2192][26]
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A Comparative Guide to the Orthogonal Purity Validation of a 2-chloro-N-(1-phenylcyclobutyl)acetamide Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Pharmaceutical Reference Standards
In the landscape of pharmaceutical analysis, the reference standard is the ultimate benchmark against which all measurements are made.[1][2] Its established purity and identity form the bedrock of scientifically valid assays, impurity profiling, and stability studies.[3] An insufficiently characterized reference standard can introduce significant error, potentially delaying or even invalidating clinical programs and regulatory submissions.[3]
This guide provides an in-depth, comparative analysis of the essential techniques required to validate the purity of a 2-chloro-N-(1-phenylcyclobutyl)acetamide reference standard. We will move beyond a simple listing of methods to explain the causality behind our experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system. This ensures the highest degree of confidence in the assigned purity value, meeting the stringent requirements of regulatory bodies like the USP and EP.[4][5]
Our core philosophy is that no single method is sufficient. True validation comes from the convergence of evidence from multiple, independent analytical techniques.
Foundational Step: Unambiguous Structural Confirmation
Before purity can be assessed, the identity of the material must be unequivocally confirmed. This ensures we are quantifying the correct molecule. We employ a combination of spectroscopic techniques for a comprehensive structural elucidation.[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining molecular structure in organic chemistry.[7][10] It provides a detailed map of the atomic framework by probing the magnetic properties of nuclei like ¹H and ¹³C.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For 2-chloro-N-(1-phenylcyclobutyl)acetamide, we expect to see distinct signals for the aromatic protons of the phenyl group, the methylene protons of the cyclobutyl ring, the single amide proton, and the methylene protons adjacent to the chloro and carbonyl groups.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule, confirming the carbon skeleton.
Experimental Protocol: NMR Structural Elucidation
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the reference standard material in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as a reference signal (δ 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Include 2D correlation experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm connectivity.[11]
-
Analysis: Process the spectra and assign all proton and carbon signals to the expected structure of 2-chloro-N-(1-phenylcyclobutyl)acetamide. The observed chemical shifts, coupling constants, and correlations must be consistent with the proposed structure.
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition.[10] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Interpretation: Observe the protonated molecular ion [M+H]⁺. The measured mass should correspond to the theoretical exact mass of C₁₃H₁₇ClNO (Calculated: 240.0999) within a narrow tolerance (e.g., <5 ppm). The isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl) should also be confirmed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups, providing a molecular "fingerprint."[2][12] For our compound, we expect to see characteristic absorption bands for:
-
N-H stretch (amide): ~3300 cm⁻¹
-
C=O stretch (amide): ~1650 cm⁻¹
-
Aromatic C=C stretches : ~1600-1450 cm⁻¹
-
C-Cl stretch : ~750-700 cm⁻¹
The Orthogonal Approach to Purity Determination
Purity assessment relies on using multiple analytical techniques that measure the analyte and its impurities based on different chemical and physical principles. This orthogonal approach ensures that impurities not detected by one method are likely to be caught by another.
Caption: Orthogonal workflow for reference standard validation.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for determining the purity of a drug substance relative to its organic, process-related impurities.[2][10] It separates compounds based on their differential partitioning between a stationary and a mobile phase.
-
Causality: We choose a reverse-phase HPLC method as it is well-suited for separating moderately polar organic molecules like our target compound from potentially less polar starting materials or more polar degradation products. A UV detector is selected based on the presence of the chromophoric phenyl group. The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected.
Experimental Protocol: HPLC Purity
-
System: HPLC with a gradient pump, autosampler, and UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a solution of the reference standard at approximately 1.0 mg/mL in mobile phase A/B (50:50).
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent method: Purity = (Area_Main_Peak / Total_Area_All_Peaks) * 100.
Absolute Purity by Quantitative NMR (qNMR)
While HPLC provides relative purity, qNMR is a primary analytical method capable of determining absolute purity with traceability to SI units, without requiring a specific reference standard of the same compound.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.
-
Causality: qNMR is chosen as an orthogonal check on the HPLC result. It is fundamentally different; HPLC relies on a detector response factor which can vary between compounds, whereas qNMR is based on a universal property of atomic nuclei.[15] By comparing the integral of a known, non-overlapping proton signal from our analyte against the integral of a signal from a highly pure, certified internal standard of known concentration, we can calculate the absolute mass fraction (purity) of our analyte.[16]
Experimental Protocol: qNMR Assay
-
Internal Standard: Select a certified reference material (CRM) with high purity and signals that do not overlap with the analyte. Maleic acid is a common choice.
-
Sample Preparation:
-
Accurately weigh ~15 mg of the 2-chloro-N-(1-phenylcyclobutyl)acetamide reference standard into a vial.
-
Accurately weigh ~10 mg of the maleic acid CRM into the same vial.
-
Dissolve both completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition: Acquire a quantitative ¹H NMR spectrum using parameters optimized for accuracy, including a long relaxation delay (D1 ≥ 5 x T₁) to ensure full signal relaxation.
-
Analysis:
-
Identify a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Carefully integrate both signals.
-
Calculate the purity using the established formula that relates the integrals, number of protons, molecular weights, and masses of the analyte and standard.
-
Thermal Analysis: DSC and TGA
Thermal analysis provides information on purity and the presence of volatile components based on the material's thermodynamic properties.[17][18][19]
-
Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature.[20] It is an excellent method for quantifying the total volatile content, including water and residual solvents.[21]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. For a highly pure crystalline substance, it will show a sharp melting endotherm. The presence of impurities typically broadens this peak and lowers the melting point, a phenomenon that can be used to estimate purity via the van't Hoff equation.[20]
Experimental Protocol: Thermal Analysis
-
TGA: Heat 5-10 mg of the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere. Any mass loss before decomposition is attributed to volatile impurities.
-
DSC: Heat 2-5 mg of the sample in a sealed aluminum pan from 25°C to a temperature above its melting point at a rate of 2°C/min. Determine the onset of melting and the peak shape.
Specific Impurity Content: Water and Residual Solvents
While TGA gives total volatiles, specific methods are required to quantify water and residual organic solvents.
-
Water Content by Karl Fischer Titration: This is the benchmark method for the accurate determination of water content in a substance.[2]
-
Residual Solvents by Headspace Gas Chromatography (GC-HS): This method is used to identify and quantify any residual organic solvents remaining from the synthesis and purification process.[2]
Synthesizing the Data: A Comparative Purity Assessment
The final purity value is assigned by consolidating the data from this orthogonal set of experiments. This cross-validation is the cornerstone of a trustworthy reference standard.
Caption: Comparison of purity assignment methodologies.
Purity Calculation by Mass Balance
The purity factor is often determined by the mass balance approach, where the sum of all impurities is subtracted from 100%.[22][23]
Purity Factor = (100% - % Organic Impurities) x (1 - fraction of Water) x (1 - fraction of Residual Solvents) x (1 - fraction of Inorganic Impurities)
Comparative Data Summary
All quantitative data should be summarized for a clear comparison. The goal is to achieve strong agreement between the purity value calculated by mass balance and the absolute purity determined by qNMR.
| Analytical Technique | Parameter Measured | Result (Example) | Purpose in Validation |
| HPLC | Organic Purity (Relative) | 99.85% | Quantifies process-related organic impurities. |
| qNMR | Absolute Purity / Assay | 99.2% w/w | A primary, orthogonal method to confirm mass fraction. |
| Karl Fischer | Water Content | 0.20% | Quantifies water, a common impurity. |
| GC-HS | Residual Solvents | 0.15% (Acetone) | Quantifies volatile organic impurities from synthesis. |
| TGA | Total Volatiles | ~0.38% | Confirms total volatile content (Water + Solvents). |
| Residue on Ignition | Inorganic Impurities | <0.1% | Quantifies non-volatile inorganic content. |
In this example, the purity by mass balance would be calculated as: (100% - (100-99.85)%) x (1 - 0.0020) x (1 - 0.0015) x (1 - 0.001) ≈ 99.4%. This value (99.4%) shows excellent concordance with the absolute purity value of 99.2% determined by the orthogonal qNMR method, providing high confidence in the final assigned purity of the reference standard.
Conclusion
Validating the purity of a reference standard like 2-chloro-N-(1-phenylcyclobutyl)acetamide is a rigorous, multi-step process that demands more than running a single assay. It requires a carefully designed, orthogonal approach where independent analytical techniques are used to challenge and verify each other. By combining structural confirmation (NMR, MS, IR) with a suite of purity techniques (HPLC, qNMR, KF, GC-HS, TGA), we build a comprehensive and defensible data package. This ensures the reference standard is not only of high purity but that its purity value is accurate and trustworthy, thereby upholding the integrity of all future research and quality control activities that rely upon it.
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- 21. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 22. noramco.com [noramco.com]
- 23. noramco.com [noramco.com]
Safety Operating Guide
Personal protective equipment for handling 2-chloro-N-(1-phenylcyclobutyl)acetamide
Executive Summary: Operational Safety & Handling Strategy
2-chloro-N-(1-phenylcyclobutyl)acetamide is a specialized alkylating intermediate often used in the synthesis of pharmaceutical scaffolds (e.g., cyclobutane-containing monoamine reuptake inhibitors).[1] Its chemical structure contains a reactive
Critical Safety Mechanism: The
This guide provides a self-validating safety protocol designed to isolate the researcher from this alkylating potential.
Part 1: Hazard Identification & Risk Assessment (SAR Analysis)
Since specific toxicological data for this exact analog may be sparse, we apply Structure-Activity Relationship (SAR) principles based on the 2-chloroacetamide pharmacophore.[1]
| Hazard Class | Risk Level | Mechanism of Action |
| Skin Sensitization | HIGH | The chloroacetyl group binds covalently to haptenize skin proteins, leading to T-cell mediated hypersensitivity.[1] |
| Acute Toxicity | MODERATE/HIGH | Analogs (e.g., 2-chloroacetamide) are toxic if swallowed (LD50 ~138 mg/kg in rats).[1] Systemic absorption can occur.[2] |
| Eye Damage | HIGH | Corrosive/Irritant.[1][3] Potential for permanent corneal opacity due to alkylation of corneal proteins. |
| Respiratory | MODERATE | Inhalation of dust or aerosols causes severe respiratory tract irritation and potential asthma-like sensitization.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" rules. This compound requires a Barrier-First approach.[1]
Hand Protection (Critical)
-
Primary Barrier: Silver Shield/4H (Laminate) gloves.[1]
-
Why: Standard nitrile gloves are permeable to small, lipophilic alkyl chlorides over time. Laminate offers >8 hours breakthrough time.
-
-
Secondary Barrier (Outer): Disposable Nitrile (5 mil minimum) .[1]
-
Why: Provides dexterity and protects the inner laminate glove from mechanical tears.
-
-
Protocol: "Double-Glove" technique.[1] Tape the inner cuff to the lab coat sleeve.
Respiratory Protection
-
Solid Handling: P100 (HEPA) particulate respirator or Powered Air Purifying Respirator (PAPR) if handling >1 gram outside a hood (not recommended).[1]
-
Solution Handling: OV/AG (Organic Vapor/Acid Gas) cartridge if dissolved in volatile solvents (DCM, Chloroform), as the compound may co-evaporate or form aerosols.[1]
-
Engineering Control: ALL open handling must occur inside a certified Chemical Fume Hood.[1]
Eye & Body Protection[1][6]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of dust migration.[1]
-
Body: Tyvek® lab coat or apron over a standard cotton lab coat.[1] The goal is to prevent dust accumulation on fabric that is worn outside the lab.
Part 3: Operational Protocols
Workflow Visualization
Figure 1: Safe handling workflow ensuring containment from storage to disposal.[1]
Step-by-Step Handling Procedure
1. Receiving & Storage
-
Inspect: Check container integrity upon receipt. Do not open shipping packaging in a general office area.
-
Store: Keep in a cool, dry place (
), strictly segregated from oxidizers and strong bases (amines).[1] -
Note: Segregation from amines is critical. Accidental mixing can cause an exothermic alkylation reaction, releasing heat and potentially toxic vapors.
2. Weighing (The High-Risk Step)
-
Location: Fume hood only .[1]
-
Technique: Use a disposable anti-static weighing boat.[1]
-
Dust Control: If the compound is electrostatic, use an ionizing bar.[1] Do not use a brush to clean the balance; use a wet wipe (dampened with ethanol) to capture dust, then dispose of the wipe as hazardous waste.[1]
-
Immediate Solubilization: Dissolve the solid immediately after weighing.[1] Solutions are safer to handle than dusts.[3][4][5][6]
3. Reaction Setup
-
Vessel: Use glassware with standard taper joints. Secure all joints with clips.
-
Addition: Add the solution of 2-chloro-N-(1-phenylcyclobutyl)acetamide dropwise to the reaction mixture to control exotherms.
-
Quenching: When the reaction is complete, ensure all alkylating agent is consumed.[1] If unsure, treat the reaction mixture with an excess of a nucleophile (e.g., aqueous ammonia or thiosulfate) to neutralize unreacted chloroacetamide before workup.
Part 4: Emergency Response & Disposal
Spill Response Logic
Figure 2: Decision logic for neutralizing and cleaning spills.
Decontamination Solution: For surface decontamination, use a solution of 10% Aqueous Ammonia or 5% Sodium Thiosulfate .[1]
-
Chemistry: The ammonia/thiosulfate acts as a "sacrificial nucleophile," attacking the chloroacetyl carbon and displacing the chloride, thereby destroying the electrophilic nature of the hazard.
Disposal:
-
Labeling: Clearly tag waste as "Toxic," "Corrosive," and "Sensitizer."[1]
-
Method: High-temperature incineration is the only acceptable disposal method.[1] Do not dispose of down the drain. The chloroacetamide bond is stable in water and toxic to aquatic life.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 94921, 2-Chloro-N-phenethyl-acetamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[1] Substance Information: 2-chloroacetamide.[1][3][5][7][8] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Dermal Exposure: Chemical Resistance Guide. Retrieved from [Link][1]
Sources
- 1. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aaronchem.com [aaronchem.com]
- 4. eurofinsus.com [eurofinsus.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Acetamide, 2-chloro- [webbook.nist.gov]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
